Benzoyl peroxide

Catalog No.
S520927
CAS No.
94-36-0
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoyl peroxide

CAS Number

94-36-0

Product Name

Benzoyl peroxide

IUPAC Name

benzoyl benzenecarboperoxoate

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-13(11-7-3-1-4-8-11)17-18-14(16)12-9-5-2-6-10-12/h1-10H

InChI Key

OMPJBNCRMGITSC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2

Solubility

less than 1 mg/mL at 79 °F (NTP, 1992)
<1%
In water, 9.10 mg/L at 25 °C
Sparingly soluble in water
Slightly soluble in water
Sparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 mL carbon disulfide, in about 50 mL olive oil
For more Solubility (Complete) data for Dibenzoyl peroxide (6 total), please visit the HSDB record page.
0.0091 mg/mL at 25 °C
Solubility in water: poo

Synonyms

Benzoyl Peroxide, Benzoyl Superoxide, Dibenzoyl Peroxide, Diphenylglyoxal Superoxide, PanOxyl, Peroxide, Benzoyl, Peroxide, Dibenzoyl, Superoxide, Benzoyl, Superoxide, Diphenylglyoxal

Canonical SMILES

C1=CC=C(C=C1)C(=O)OOC(=O)C2=CC=CC=C2

Description

The exact mass of the compound Benzoyl peroxide is 242.0579 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 79° f (ntp, 1992)<1%3.76e-05 m0.0091 mg/ml at 25 °cin water, 9.10 mg/l at 25 °csparingly soluble in waterslightly soluble in watersparingly soluble in alcohol; soluble in benzene, chloroform, ether; 1 g dissolves in 40 ml carbon disulfide, in about 50 ml olive oilsoluble in nearly all organic solvents; slightly soluble in alcohols, vegetable oilssoluble in ethyl ether, ethanol, acetone, benzene, carbon disulfide0.0091 mg/ml at 25 °csolubility in water: poor<1%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758205. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates. It belongs to the ontological category of carbonyl compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Explosive;Flammable;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antibacterial Activity

    BPO directly targets Propionibacterium acnes (C. acnes), a bacterium that plays a key role in acne development []. Upon contact with skin, BPO breaks down into benzoic acid and oxygen radicals. These oxygen radicals disrupt the bacterial cell membrane, killing C. acnes [].

  • Anti-inflammatory Effects

    Acne vulgaris is characterized by inflammation. Research suggests that BPO may help reduce inflammation by lowering levels of inflammatory mediators produced by the skin [].

  • Comedolytic Properties

    Comedones, or clogged pores, are a hallmark of acne. BPO has keratolytic properties, meaning it helps break down keratin, the main protein component of skin cells. This can help loosen and shed dead skin cells that contribute to clogged pores [].

Combination Therapies with Benzoyl Peroxide

Research has shown that BPO can be even more effective when used in combination with other acne medications. Here are some examples:

  • BPO and Topical Antibiotics

    Studies have demonstrated that combining BPO with topical antibiotics like clindamycin or erythromycin can enhance the overall effectiveness in treating acne compared to either medication alone [].

  • BPO and Retinoids

    Topical retinoids, such as adapalene and tretinoin, help unclog pores and promote skin cell turnover. Combining BPO with a retinoid can be a powerful strategy for treating acne, although it may also increase the risk of irritation [].

Safety Considerations

While BPO is a well-tolerated medication, some potential side effects can occur. These include dryness, redness, and peeling of the skin. In some cases, BPO can cause more severe irritation, particularly in individuals with sensitive skin [].

Benzoyl peroxide is an organic compound with the chemical formula C14H10O4C_{14}H_{10}O_{4}. It consists of two benzoyl groups connected by a peroxide linkage, represented structurally as (C6H5C(=O)O)2(C_{6}H_{5}-C(=O)O)_{2}. This compound appears as a white granular solid with a faint odor reminiscent of benzaldehyde. Benzoyl peroxide is poorly soluble in water but dissolves well in organic solvents such as acetone and ethanol . It is primarily recognized for its role as an oxidizing agent and radical initiator, making it vital in various chemical processes, including polymerization.

Here are some additional safety points to consider:

  • BPO can exacerbate inflammatory acne (pustules and papules) initially before improvement is seen.
  • Contact with eyes, mucous membranes, or open wounds should be avoided.
  • Benzoyl peroxide is flammable and should be kept away from heat sources.

Benzoyl peroxide decomposes readily through homolytic fission, breaking down into two benzoyloxy radicals:

(C6H5CO)2O22C6H5CO(C_{6}H_{5}CO)_{2}O_{2}\rightarrow 2C_{6}H_{5}CO^{\cdot}

This reaction is typically induced by heat, with a half-life of approximately one hour at 92 °C and one minute at 131 °C . The weak oxygen-oxygen bond in the peroxide group contributes to this reactivity. Additionally, benzoyl peroxide can react with various substrates in oxidation reactions, facilitating the formation of different organic compounds.

Benzoyl peroxide exhibits significant biological activity, particularly as an antibacterial agent. It is effective against Propionibacterium acnes, the bacterium responsible for acne. The compound releases oxygen upon decomposition, which creates an oxidative environment detrimental to bacterial survival. This mechanism helps reduce acne lesions by preventing bacterial growth and promoting skin cell turnover . Furthermore, it has keratolytic properties, aiding in the shedding of dead skin cells and preventing clogged pores.

Benzoyl peroxide can be synthesized through several methods:

  • Traditional Method: The primary method involves the reaction of benzoyl chloride with hydrogen peroxide in the presence of sodium hydroxide:
    2C6H5COCl+H2O2+2NaOH(C6H5CO)2O2+2NaCl+2H2O2C_{6}H_{5}COCl+H_{2}O_{2}+2NaOH\rightarrow (C_{6}H_{5}CO)_{2}O_{2}+2NaCl+2H_{2}O
    This method yields benzoyl peroxide along with sodium chloride and water as byproducts .
  • Three-Step Synthesis: An alternative approach involves a Grignard reaction starting from bromobenzene to produce benzoic acid, followed by nucleophilic acyl substitution to form an acid chloride, and finally reacting with hydrogen peroxide to yield benzoyl peroxide .

Benzoyl PeroxideC14H10O4C_{14}H_{10}O_{4}Antibacterial, keratolyticAcne treatment, polymerizationHydrogen PeroxideH2O2H_{2}O_{2}Strong oxidizer, used as a disinfectantAntiseptic, bleachingMethyl Ethyl Ketone PeroxideC6H10O4C_{6}H_{10}O_4Highly reactive organic peroxidePolymerizationDi-tert-butyl PeroxideC12H26O4C_{12}H_{26}O_4Used as a radical initiatorPolymer synthesis

Benzoyl peroxide's distinctiveness lies in its dual functionality as both an effective acne treatment and a polymerization initiator, making it integral to both pharmaceutical and industrial applications .

Research has demonstrated that benzoyl peroxide interacts effectively with various biological systems. Its mechanism against Propionibacterium acnes involves inducing oxidative stress within bacterial cells, leading to cell membrane damage and eventual cell death. Studies have also indicated that the compound can enhance skin penetration of other therapeutic agents when used in combination therapies for acne treatment .

Purity

75% (wetted with 25% water) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Benzoyl peroxide appears as odorless white powder or granules. Sinks in water. (USCG, 1999)
Water or Solvent Wet Solid; Dry Powder, Water or Solvent Wet Solid; Dry Powder, Liquid
Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor; [NIOSH]
Solid
WHITE CRYSTALS OR POWDER.
Colorless to white crystals or a granular powder with a faint, benzaldehyde-like odor.

Color/Form

Crystals
White, granular crystalline solid
Orthorhombic prisms from ether
Colorless to white crystals or a granular powder.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Exact Mass

242.05790880 g/mol

Monoisotopic Mass

242.05790880 g/mol

Boiling Point

Decomposes explosively (NTP, 1992)
Decomposes explosively above melting point. Does not reach boiling point.
Explodes
decomposes explosively
Decomposes explosively

Flash Point

176 °F (NIOSH, 2024)
176 °F
80 °C

Heavy Atom Count

18

Taste

Tasteless

Density

1.334 at 59 °F (USCG, 1999) - Denser than water; will sink
1.3340 at 25 °C
1.3 g/cm³
1.33

LogP

3.46 (LogP)
3.46
log Kow = 3.46

Odor

Faint, benzaldehyde-like odor.

Decomposition

Decomposes explosively.
Explosive decomposition above the melting point (103 °C) forms flammable products.
Decomposition produces dense white smoke of benzoic acid, phenyl benzoate, terphenyls, biphenyls, benzene, and carbon dioxide.
103-105 °C

Appearance

Solid powder

Melting Point

217 to 221 °F (decomposes) (NTP, 1992)
104.5 °C
106 - 108 °C
217 °F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W9WZN9A0GM

GHS Hazard Statements

H241: Heating may cause a fire or explosion [Danger Self-reactive substances and mixtures;
Organic peroxides];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Use and Manufacturing

IDENTIFICATION: Dibenzoyl peroxide is a white, granular crystalline solid. It has a faint odor like benzene and is tasteless. It is moderately soluble in water. It is a member of a class of chemicals called organic peroxides. USE: Dibenzoyl peroxide is an important commercial chemical. It is used to make plastics and fiberglass resins, drying agent, in acne medications and cosmetics, in the manufacture of dental products and as a bleaching agent in flours, edible oils, waxes and fats. EXPOSURE: Workers that use dibenzoyl peroxide may breathe in vapors and mists or have direct skin contact. The general population may be exposed by vapors and dermal contact with consumer products containing dibenzoyl peroxide. If dibenzoyl peroxide is released to the environment, it will be broken down in air. Dibenzoyl peroxide released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms, and is expected to build up in fish. Organic peroxides such as dibenzoyl peroxide are very reactive and will explode and burn if not stored properly. RISK: Skin irritation, stinging or burning sensation following skin exposure to dibenzoyl peroxide has been reported following occupational exposure (e.g. bakers and dental employees) or use of acne medicine containing dibenzoyl peroxide. Dry peeling skin may occur weeks after exposure. Some people develop allergic skin reactions with repeated exposure. Mild nose and throat irritation has been reported in workers that manufactured products containing dibenzoyl peroxide. An increased risk of malignant melanoma (skin cancer) was associated with dibenzoyl peroxide exposure in one small occupational study. This association was not observed in a larger occupational study. Risk of skin cancer was not increased in young people that used acne medicine containing dibenzoyl peroxide, compared to young people who did not use acne medicine. No toxic effects were observed in laboratory animals once to a very high oral dose. Data on the potential for dibenzoyl peroxide to cause other toxic effects, birth defects or reproductive effects in laboratory animals were not available. Tumors were not induced in laboratory animals following repeated oral exposure to dibenzoyl peroxide over time. Skin exposure to dibenzyol peroxide increased the number of skin tumors in some studies, but not others. Skin exposure did increase the number of skin tumors caused by a known cancer agent. The International Agency for Research on Cancer determined that dibenzoyl peroxide is not classifiable as to its carcinogenicity in humans based in inadequate evidence in humans and limited evidence in laboratory animals. The potential for dibenzoyl peroxide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Benzoyl peroxide is formulated with antibiotics such as [erythromycin] and [clindamycin] for the treatment of acne vulgaris. Benzoyl peroxide is formulated as a number of topical products for the treatment of acne. Benzoyl peroxide is also indicated in combination with [tretinoin] for the treatment of acne vulgaris in patients aged nine years and older. A triple-combination therapy including both clindamycin and [adapalene] is also available and indicated for the treatment of acne vulgaris in patients ≥12 years of age. Topical benzoyl peroxide is also indicated for the treatment of inflammatory lesions of rosacea in adults.

Therapeutic Uses

MEDICATION (VET): Keratolytic.
Its principal use is in the treatment of mild acne vulgaris (in which it is comedolytic) and acne rosacea, but it also is used in the treatment of decubital and stasis ulcers.
Three multicenter, randomized, double blind, parallel-group, placebo controlled studies involving 3,855 subjects established the safety and efficacy of an adapalene benzoyl peroxide topical gel in the treatment of acne for all skin types. The data from these 3 studies were pooled and the subgroup of self-identified black subjects was analyzed separately. Significantly more black subjects had IGA success with adapalene-BPO than with vehicle at week 12. Significantly more black subjects also had decreased total, inflammatory, and noninflammatory lesion counts with adapalene-BPO that were seen as early as week 1. Adapalene-BPO was well tolerated in the black subjects included in this analysis and no cases of treatment-related PIH were observed. Similar results were obtained for this subgroup as the overall population from the 3 studies. Based on the results from this analysis, adapalene-BPO is a safe and effective treatment for acne in black skin. /Adapalene-BPO/
/The study objective was to/ compare the safety and efficacy of 1% and 5% silica encapsulated benzoyl peroxide (E-BPO) in patients with papulopustular rosacea. /This was a/ multi-centered randomized, double blind, vehicle controlled parallel group, 12 week treatment in 92 patients with papulopustular rosacea. Primary endpoints were dichotomized IGA with success defined as clear/near clear and reduction in inflammatory lesions. /The study included/ 92 patients: 74% graded as moderate IGA, 14% severe and 12% mild. The mean inflammatory lesion count was 24. /The intervention was/ once daily treatment for 12 weeks with vehicle, 1% or 5% E-BPO. 1% and 5% E-BPO were superior to vehicle in reducing papulopustular lesions P =0.01 and P =0.02. 5% E-BPO was superior to vehicle for IGA P =0.0013.
For more Therapeutic Uses (Complete) data for Dibenzoyl peroxide (11 total), please visit the HSDB record page.

Pharmacology

Benzoyl peroxide acts as an antibacterial, irritant, keratolytic, comedolytic, and anti-inflammatory agent when applied topically to the human epithelium.
Benzoyl Peroxide is a peroxide with antibacterial, irritant, keratolytic, comedolytic, and anti-inflammatory activity. Upon topical application, benzoyl peroxide decomposes to release oxygen which is lethal to the bacteria Proprionibacterium acnes. Due to its irritant effect, benzoyl peroxide increases turnover rate of epithelial cells, thereby peeling the skin and promoting the resolution of comedones. Benzoyl peroxide is used in the treatment of acne vulgaris.

MeSH Pharmacological Classification

Dermatologic Agents

ATC Code

D - Dermatologicals
D10 - Anti-acne preparations
D10A - Anti-acne preparations for topical use
D10AE - Peroxides
D10AE01 - Benzoyl peroxide

Mechanism of Action

Acne vulgaris is caused by inflammation in the pilosebaceous gland. Acne is generally caused by increased excretion of sebum from pilosebaceous glands, endocrine factors such as androgenic hormones, keratin developing around follicles, bacterial growth, and inflammation. These factors contribute to the formation of comedones (whiteheads and blackheads). The peroxide bond of benzoyl peroxide is cleaved to form 2 benzoyloxy radicals. These radicals interact nonspecifically with bacterial proteins, interfering with their function, and survival of the bacteria. Over time, free radical interactions with bacterial proteins lead to decreased keratin and sebum around follicles. Benzoyl peroxide can also increase the turnover rate of epithelial cells, leading to skin peeling, and breaking down comedones.

Vapor Pressure

less than 0.1 mmHg at 68 °F (NTP, 1992)
0.0000706 [mmHg]
VP: < 0.1 torr at 20 °C
Vapor pressure, kPa at 20 °C:
<1 mmHg

Pictograms

Flammable Irritant

Explosive;Flammable;Irritant

Other CAS

94-36-0

Absorption Distribution and Excretion

In a sample of excised skin, 1.9% of a radiolabelled topical dose fully penetrates the skin, and 2.6% remains in the skin. The radiolabelled dose that fully penetrates the skin is recovered as benzoic acid, while the dose in the skin is approximately half benzoic acid and half benzoyl peroxide. 95.5% of a radiolabelled dose is not absorbed or metabolized after 8 hours.
Benzoyl peroxide's metabolite benzoic acid, is eliminated in the urine. Data regarding fecal elimination is not readily available.
Approximately one-half of a dose of benzoyl peroxide is absorbed to some extent after topical application to the forearm of primates ... .
Skin absorption of benzoyl peroxide from a topical lotion containing freely dispersed drug was compared with that from the same lotion in which the drug was entrapped in a controlled-release styrene-divinylbenzene polymer system. In an in vitro diffusion system, statistically significant (p = 0.01) differences were found in the content of benzoyl peroxide in excised human skin and in percutaneous absorption. In vivo, significantly (p = 0.002) less benzoyl peroxide was absorbed through rhesus monkey skin from the polymeric system. This controlled release of benzoyl peroxide to skin can alter the dose relation that exists between efficacy and skin irritation. Corresponding studies showed reduced skin irritation in cumulative irritancy studies in rabbits and human beings, whereas in vivo human antimicrobial efficacy studies showed that application of the formulations containing entrapped benzoyl peroxide significantly reduced counts of Propionibacterium acnes (p less than 0.001) and aerobic bacteria (p less than 0.001) and the free fatty acid/triglyceride ratio in skin lipids. These findings support the hypothesis that, at least for this drug, controlled topical delivery can enhance safety without sacrificing efficacy.
The transepidermal penetration and metabolic disposition of (14)C-benzoyl peroxide were assessed in vitro (excised human skin) and in vivo (rhesus monkey). In vitro, the benzoyl peroxide penetrated into the skin, through the stratum corneum or the follicular openings, or both, and was recovered on the dermal side as benzoic acid. In vivo, benzoic acid was recovered from urine in amounts equivalent to 45% and 98% of the radiolabel following, respectively, topical and intramuscular administration of small amounts of (14)C-benzoyl peroxide. We conclude that benzoyl peroxide penetrates as such into the skin layers and is converted therein to benzoic acid, which, in turn is absorbed into the systemic circulation. Renal clearance of the metabolite is sufficiently rapid as to preclude its hepatic conjugation with glycine, since following topical administration to rhesus monkeys, no hippuric acid was found in the urine, as could have been expected had a significant amount of benzoic acid passed through the liver.
The percutaneous penetration and the metabolism of benzoyl peroxide (BPO) were assessed in vitro on human skin and in vivo on 5 patients with leg ulcers. The BPO in vitro absorbed by the skin was converted to benzoic acid preferably in the dermis. The portion penetrated through the skin was benzoic acid only. Also in patients treated with BPO, no BPO could be detected in the serum. These findings show that BPO as such is absorbed by the skin, but is systemically absorbed only after the metabolization to benzoic acid. Therefore a systemic-toxic effect in local therapy with BPO can be excluded.
For more Absorption, Distribution and Excretion (Complete) data for Dibenzoyl peroxide (7 total), please visit the HSDB record page.

Metabolism Metabolites

The peroxide bond of benzoyl peroxide is cleaved to form 2 benzoyloxy radicals. The benzyoyloxy radicals may interact with other molecules, forming benzoic acid; alternatively, benzoyloxy radicals can break down further to release carbon dioxide and a phenyl radical.
Benzoic acid is a major metabolite.
The transepidermal penetration and metabolic disposition of (14)C-benzoyl peroxide were assessed in vitro (excised human skin) and in vivo (rhesus monkey). In vitro, the benzoyl peroxide penetrated into the skin, through the stratum corneum or the follicular openings, or both, and was recovered on the dermal side as benzoic acid. In vivo, benzoic acid was recovered from urine in amounts equivalent to 45% and 98% of the radiolabel following, respectively, topical and intramuscular administration of small amounts of (14)C-benzoyl peroxide. We conclude that benzoyl peroxide penetrates as such into the skin layers and is converted therein to benzoic acid, which, in turn is absorbed into the systemic circulation. Renal clearance of the metabolite is sufficiently rapid as to preclude its hepatic conjugation with glycine, since following topical administration to rhesus monkeys, no hippuric acid was found in the urine, as could have been expected had a significant amount of benzoic acid passed through the liver.
Benzoyl peroxide (BzPO) is both a tumor promoter and progressor in mouse skin; however, BzPO is neither an initiator nor a complete carcinogen in this tissue. Although not mutagenic, BzPO has been observed to produce strand breaks in DNA of exposed cells. These actions are presumed to be mediated by free-radical derivatives of BzPO. Previous studies suggested that the metabolism of BzPO in keratinocytes proceeds via the initial cleavage of the peroxide bond, yielding benzoyloxy radicals which, in turn, can either fragment to form phenyl radicals and carbon dioxide or abstract H atoms from biomolecules to yield benzoic acid. Benzoic acid is the major stable metabolite of BzPO produced by keratinocytes. In the present study we have investigated the role of BzPO and its metabolites in the generation of strand scissions in a cell-free system using phi X-174 plasmid DNA. In this system BzPO produced DNA damage that was dose-dependent over a concentration range of 0.1-1 mM and required the presence of copper but not other transition metals. By contrast, benoic acid did not produce DNA damage in this system, either in the presence or in the absence of copper. The inclusion of spin trapping agents, such as N-tert-butyl-alpha-phenylnitrone (PBN), 3,5-dibromo-4-nitrosobenzenesulfonate, and nitrosobenzene, in incubations was found to significantly reduce the extent of DNA damage generated via the copper-mediated activation of BzPO. Electron paramagnetic resonance spectroscopy studies suggested that the primary radical trapped by PBN following copper-mediated decomposition of BzPO was the benzoyloxy radical.

Wikipedia

Benzoyl peroxide
Formoterol

Drug Warnings

Benzoyl peroxide should not be applied under an occlusive dressing, because it is a potent experimental contact sensitizer (delayed hypersensitivity). ... When hypersensitivity is suspected, patch tests may be performed with a freshly prepared 5% concentration in petrolatum or diluted commercial product.
Contact hypersensitivity is observed in 1% to 3% of patients under conditions of recommended use.

Biological Half Life

No reports found; [TDR, p. 174]

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
BLEACHING_AGENT; -> JECFA Functional Classes
Hazard Classes and Categories -> Flammable - 4th degree, Reactive - 4th degree

Methods of Manufacturing

Prepared by interaction of benzoyl chloride and a cooled solution of sodium peroxide.
Benzoyl chloride + hydrogen peroxide (dehydrochlorination)

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Pharmaceutical and Medicine Manufacturing
Plastics Material and Resin Manufacturing
Plastics Product Manufacturing
Paint and Coating Manufacturing
Adhesive Manufacturing
Peroxide, dibenzoyl: ACTIVE
Benzoyl peroxide is available commercially as a solution in diallyl phthalate. This permits ease of dispersion of the peroxide without dilution of the resin system by inert material.

Analytic Laboratory Methods

An improved method for the determination of benzoyl peroxide in wheat flour is reported. Benzoyl peroxide was extracted with petroleum ether, and then analyzed by reversed-phase high performance liquid chromatography on a Shim-Pack VP-ODS column (0.46 cm i.d. x 15 cm, 5 um-6 um) using a mobile phase of acetonitrile-0.3% H3PO4 aqueous solution (4:1 in volume ratio) with a flow rate of 1.0 mL/min, and UV-236 nm detection. A linear correlation was observed between 0.002 g/L- 0.012 g/L of benzoyl peroxide. The detection limit was 0.005 g/kg. This proposed method without redox reaction is superior to colorimetric determination. This method is characterized with simplicity, convenience, reproducibility and accuracy.
The stable silver nanorod (AgNR) sol in red was prepared by the two-step procedure of NaBH4-H2O2 and citrate heating reduction. The AgNR had a transverse and a longitudinal surface plasmon resonance (SPR) absorption peak at 338 nm and 480 nm. Meanwhile, two transverse and longitudinal SPR Rayleigh scattering (SPR-RS) peaks at 340 nm and 500 nm were observed firstly using common fluorescence spectrometer. The SPR absorption, RS, surface enhanced Raman scattering (SERS) and electron microscope technology were used to study the formation mechanism of red silver nanorods and the SERS enhancement mechanism of nano-aggregation. The AgNR-BPO SPR absorption and AgNR-NaCl-BPO SPR-RS analytical systems were studied to develop two new simple, rapid, and low-cost SPR methods for the detection of trace BPO.
In order to improve the accuracy of spectroscopy analysis and reduce the modeling wavelength numbers, empirical mode decomposition (EMD) and successive projections algorithm (SPA) were applied together in the measurement of benzoyl peroxide(BPO) additive amount in flour by near infrared spectroscopy. Spectra of flour samples into which BPO were added were collected. Firstly, EMD was implemented to eliminate the noise of original spectra, and then SPA was employed to select the characteristic wavelengths. The precision of the model based on the processed spectra by EMD was greatly improved compared with the model based on the original spectra, with the calibration determination coefficient Rcal2 increased from 0.81 to 0.899 and the prediction determination coefficient R2pred increased from 0.7554 to 0.86. Seven characteristic variables were selected from 512 wavelength variables by SPA. And the performance of the model built by the selected characteristic variables (Rcal2 is 0.863, Rpred2 is 0.86) was as good as full-spectrum model's, while the number of modeling variables was greatly reduced by 96.4%. The results indicated that empirical mode decomposition and successive projections algorithm can be effectively used to denoise the spectra and selected characteristic wavelengths for the detection of BPO addition in flour. The seven selected wavelengths in this paper can be a reference for designing portable BPO detection meter.
In recent years, debate on the addition of benzoyl peroxide (BP) to wheat flour has increased in China. Medical studies have so far not confirmed that BP in wheat flour causes definite damage to the human body, but its main metabolite in the human body is benzoic acid. The addition of BP to wheat flour has been forbidden in China since 1 May 2011. It is therefore necessary to develop a suitable method to determine BP in wheat flour. A simple method using capillary electrophoresis (CE) was developed for determination of BP in wheat flour. BP was determined as benzoic acid after preceding reduction by potassium iodide. Separation was completed in less than 7 min with a running buffer of 10 mmol/L sodium borate (pH 9.18), 4 sec hydrodynamic injection, 25 kV separation voltage and UV detection at 228 nm. The method was validated in terms of linearity, sensitivity, detection limit, precision and accuracy. The detection limit was 0.29 ug/mL. The method was successfully applied to the determination of BP in wheat flour samples, with recoveries between 96.1% and 102.6%. The performance of the CE method was comparable, and the quantitative results were in good agreement with those using high-performance liquid chromatography (HPLC). Meanwhile the proposed CE method has the advantages of better resolution, shorter analysis time and lower cost, and would be a good alternative to HPLC for routine monitoring of BP amount in wheat flour.
For more Analytic Laboratory Methods (Complete) data for Dibenzoyl peroxide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

The distribution and dissociation of (14)C-benzoyl-peroxide were studied in the skin of hairless rats after the application of a 10% gel during 3, 8 and 24 hr. The distribution was appraised in the stripped horny layer and in the epidermis, and the dermis cut in slices parallel to the cutaneous surface. The conversion of benzoyl peroxide (b.p.) to benzoic acid (b.a.) was investigated from extracts of these different cutaneous layers by thin layer chromatography (TLC). ...

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Other explosive hazardous materials.
All precautions must be taken to guard against fire and explosion hazards. Keep in a cool place, out of the direct rays of the sun, away from sparks, open flames, and other sources of heat, avoid shock, rough handling, friction from grinding, etc. Isolated storage is required; keep away from possible contact with acids, alcohols, ethers, or other reducing agents or polymerization catalysts such as dimethylaniline.
Do not store in the same area as other flammable materials. Protect containers against physical damage. Isolate in well-detached, fire-resistive, cool and well-ventilated building with no other materials stored therein; provide explosion venting in a safe direction and prohibit any electrical installation or heating facilities. Dibenzoyl peroxide should be stored in and used from original containers.

Interactions

In this communication, we report that iron overload augments benzoyl peroxide (BPO)-mediated tumor promotion in 7,12-dimethylbenz[a]anthracene (DMBA)-initiated mouse skin. Female albino Swiss mice were overloaded with iron and tumors were initiated by applying a single topical application of DMBA. A week after the initiation, promoting agent, BPO, was applied three times/week for 46 weeks. The appearance of the first tumor (papilloma) and the number of tumors/mouse were recorded. When compared to the control group, the iron-overloaded mice showed an increased incidence of tumors at various time intervals. In iron-overloaded animals, tumors appeared earlier and also the number of tumors/mouse was significantly higher. These data could be correlated with the iron levels of mouse skin in the two groups. Further, BPO-mediated induction in ornithine decarboxylase (ODC) activity and [(3)H]thymidine incorporation in cutaneous DNA were higher in the iron overload group. In addition, in iron-overloaded mice, cutaneous lipid peroxidation (LPO) and xanthine oxidase (XOD) activities were higher, whereas catalase activity was reduced. Similar to papilloma induction, a significant increase in carcinoma yield and incidence was observed in iron-overloaded animals. Based on this study, we propose that iron overload significantly increases the tumor promotion and progression potential of BPO. We suggest that oxidative stress generated by iron overload is responsible for the augmentation of BPO-mediated cutaneous tumorigenesis.
Dermatophyte infections can be polymicrobial. Topical antifungal therapies offer limited coverage of yeasts and Gram-positive and Gram-negative bacteria. Moreover, the increased usage of these topical antimicrobial agents has resulted in the development of resistant cases. Benzoyl peroxide (BP), used in concert with antimicrobial agents containing an accessible tertiary amine, has previously been shown to increase radical activity and biological effect. /The study objective was/ to determine the applicability of using the tertiary amine terbinafine in concert with BP in dermatophyte and mixed skin infections by means of in vitro testing. In this preliminary in vitro study, the effect of BP, alone and in combination with terbinafine, was tested against Candida albicans, Pseudomonas aeruginosa and Staphylococcus aureus isolates following a checkerboard modification of the National Committee for Clinical Laboratory Standards M27-A2 and M7-A6. The individual minimum inhibitory concentrations of terbinafine, BP, and the combination, were determined against each isolate. The combination of BP with terbinafine led to additive activities against the majority of Candida albicans isolates tested and additionally expanded the bacterial coverage of terbinafine. The combination of antifungal agents bearing a tertiary amine with BP may have benefit in polymicrobial infections, given its wider antimicrobial coverage. Further appreciation of this mechanism of catalysis of BP radical formation by certain antimicrobials and other tertiary amine-containing compounds may lead to the discovery of improved treatments for several dermatological conditions.
The current study evaluates the efficacy of Balsamodendron mukul Hook ex. Stocks, an indigenous plant, in the modulation of benzoyl peroxide (BPO) treated and ultraviolet (UV) light irradiated tumor promotional events. BPO is a well-known tumor promoter while UV radiations are capable of acting as complete carcinogens. Treatment of the dorsal portions of the mice skins with BPO (20 mg/0.2 mL/animal) and subsequent UV irradiation (0.420 J/sq m/s) caused a significant depletion of reduced glutathione (GSH), it's metabolizing and phase II enzymes (p < 0.01). Also, down regulation of the activities of antioxidant enzymes and up regulation of ornithine decarboxylase activity and enhancement in the synthesis of DNA, malondialdehyde (MDA) and hydrogen peroxide (H(2)O(2)) was observed. However, topical pretreatment with the extract of B. mukul not only restored the content of GSH, MDA and H(2)O(2) but it also recovered the activities of above-mentioned enzymes (p < 0.05) and prevented synthesis of DNA (p < 0.05) significantly. Although the lower dose was not very effective, the higher dose showed promising results against oxidative stress and hyperproliferative response of BPO and UVB radiations. From the present data we conclude that B. mukul is potentially strong enough to modulate the events of skin tumor promotion.
The chemopreventive potential of cycloartenol on benzoyl peroxide and UVB radiation-induced cutaneous tumor promotion markers and oxidative stress in murine skin is assessed. Benzoyl peroxide treatment (20 mg/animal/0.2 mL acetone) and UVB radiation (0.420 J/sq m/s) caused a decrease in the activities of cutaneous antioxidant enzymes namely, catalase, glutathione peroxidase, glutathione reductase, glucose-6-phosphate dehydrogenase, phase II metabolizing enzyme such as glutathione-S-transferase and quinone reductase and depletion in the level of cutaneous glutathione. There was also enhancement in cutaneous microsomal lipid peroxidation, xanthine oxidase activity, [(14)C]-ornithine decarboxylase activity and [(3)H]-thymidine incorporation into cutaneous DNA. Cycloartenol was topically applied prior to the application of benzoyl peroxide at dose levels of 0.2 mg and 0.4 mg/kg body weight in acetone, which resulted in significant inhibition of epidermal ornithine decarboxylase activity and DNA synthesis (P < 0.001). There was also significant reduction of lipid peroxidation and xanthine oxidase activity (P < 0.001). In addition, the depleted levels of glutathione, inhibited activities of antioxidant and phase II metabolizing enzymes, were also recovered to a significant level (P < 0.001). The data indicate that cycloartenol is an effective chemopreventive agent in skin carcinogenesis.
For more Interactions (Complete) data for Dibenzoyl peroxide (20 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.
It is moderately sensitive to heat, shock, friction, or contact with combustible materials.
The storage stability of benzoyl peroxide in the presence of both individual and combined pharmaceutical gel ingredients was investigated. Benzoyl peroxide was quite unstable in the presence of nucleophilic agents and certain acidic substances. At both 30 and 40 degrees storage temperatures, benzoyl peroxide was destroyed rapidly (within 1 month) in the presence of ethanol and acidic chelating agents. The substitution of acetone for ethanol, the elimination of chelating agents, and the addition of sodium hydroxide to gel preparations markedly reduced degradation.
The product has a 10 hour half-life at 71 °C.

Dates

Modify: 2023-08-15

An overview of adapalene and benzoyl peroxide once-daily topical gel as a therapeutic option for acne

Veronica K Emmerich, Caitlin G Purvis, Steven R Feldman
PMID: 34086519   DOI: 10.1080/14656566.2021.1939678

Abstract

Acne vulgaris is the most common skin condition worldwide, and it is associated with substantial psychological comorbidity. Topical therapies - including retinoids, antibiotics, and benzoyl peroxide - are the cornerstones of treatment for patients with acne. The main barriers to care in the treatment of acne are poor adherence to therapy and lack of tolerability.
Herein, the authors review the safety and efficacy of adapalene/benzoyl peroxide combination gel (0.1%/2.5% and 0.3%/2.5%), as well as its specific mechanisms of action that target acne vulgaris. The authors also offer an expert opinion on the use of adapalene/benzoyl peroxide gel compared with other topical therapies.
Adapalene/benzoyl peroxide gel is safe and highly effective in the treatment of acne vulgaris. Its efficacy, tolerability, and ease-of-use are superior to other topical acne therapies, and its use does not contribute to antibiotic resistance. However, the cost of adapalene/benzoyl peroxide gel and lack of available generics may prohibit its use.


Topical preparations for the treatment of mild-to-moderate acne vulgaris: systematic review and network meta-analysis

B Stuart, E Maund, C Wilcox, K Sridharan, G Sivaramakrishnan, C Regas, D Newell, I Soulsby, K F Tang, A Y Finlay, H C Bucher, P Little, A M Layton, M Santer
PMID: 33825196   DOI: 10.1111/bjd.20080

Abstract

Acne is very common and can have a substantial impact on wellbeing. Guidelines suggest first-line management with topical treatments, but there is little evidence regarding which treatments are most effective.
To identify the most effective and best tolerated topical treatments for acne using network meta-analysis.
CENTRAL, MEDLINE, Embase and World Health Organization Trials Registry were searched from inception to June 2020 for randomized trials that included participants with mild/moderate acne. Primary outcomes were self-reported improvement in acne, and trial withdrawal. Secondary outcomes included change in lesion counts, Investigator's Global Assessment, change in quality of life and total number of adverse events. Network meta-analysis was undertaken using a frequentist approach. Risk of bias was assessed using the Cochrane Risk of Bias Tool and confidence in evidence was assessed using CINeMA.
A total of 81 papers were included, reporting 40 trials with a total of 18 089 participants. Patient Global Assessment of Improvement was reported in 11 trials. Based on the pooled network estimates, compared with vehicle, benzoyl peroxide (BPO) was effective (35% vs. 26%) for improving self-reported acne. The combinations of BPO with adapalene (54% vs. 35%) or with clindamycin (49% vs. 35%) were ranked more effective than BPO alone. The withdrawal of participants from the trial was reported in 35 trials. The number of patients withdrawing owing to adverse events was low for all treatments. Rates of withdrawal were slightly higher for BPO with adapalene (2·5%) or clindamycin (2·7%) than BPO (1·6%) or adapalene alone (1·0%). Overall confidence in the evidence was low.
Adapalene in combination with BPO may be the most effective treatment for acne but with a slightly higher incidence of withdrawal than monotherapy. Inconsistent reporting of trial results precluded firmer conclusions.


Efficacy and safety of topical benzoyl peroxide for prolonged acneiform eruptions induced by cetuximab and panitumumab: A multicenter, phase II trial

Keita Tsutsui, Katsuko Kikuchi, Keiko Nozawa, Atsuo Takashima, Kenichiro Tsuchiyama, Kenjiro Namikawa, Setsuya Aiba, Naoya Yamazaki
PMID: 33682955   DOI: 10.1111/1346-8138.15836

Abstract

The most common adverse event of epidermal growth factor receptor inhibitors, used to treat colorectal, non-small cell lung, and head and neck cancers, is acneiform eruption, with a profound effect on treatment continuation. Prolonged acneiform eruptions treated with topical corticosteroids, a standard management, may be associated with secondary bacterial infections, thus there is a need for new treatments. We conducted a multicenter, phase II trial to evaluate the efficacy and safety of topical benzoyl peroxide for epidermal growth factor receptor inhibitor-induced prolonged acneiform eruptions. Patients with colorectal, non-small lung cell, and head and neck cancers who received epidermal growth factor receptor inhibitors for >10 weeks and had persistent acneiform eruptions were eligible. Topical benzoyl peroxide was applied to the affected area of the face once daily for 8 weeks; a clinical evaluation was performed every 2 weeks. The primary endpoint was a change in acneiform eruption severity evaluated between disease onset and end of the treatment period. The quality of life of patients was assessed using the Dermatology Life Quality Index. Of the 14 enrolled patients, 11 completed the trial. The protocol-specified grade of acneiform eruptions from baseline to week 8 improved from 2.0 to 1.0 (P < 0.01). The dermatology life quality index score from baseline to week 8 improved from 3.0 to 1.0 point (P < 0.01). No patient experienced severe adverse events. Overall, topical benzoyl peroxide may be effective for treating and managing prolonged acneiform eruptions induced by epidermal growth factor receptor inhibitors.


Benzoyl peroxide treatment decreases Cutibacterium acnes in shoulder surgery, from skin incision until wound closure

Vendela M Scheer, Malin Bergman Jungeström, Lena Serrander, Anders Kalén, Johan H Scheer
PMID: 33545336   DOI: 10.1016/j.jse.2020.12.019

Abstract

Most surgical site infections after shoulder surgery are caused by Cutibacterium acnes. Topically applied benzoyl peroxide (BPO) has for years been used to decrease the skin load of C acnes in treatment of acne vulgaris. The purpose of this study was to examine this effect on bacterial colonization in patients subjected to elective shoulder surgery at different stages of the procedure.
A total of 100 patients scheduled for primary elective open shoulder surgery were randomized to prepare either with BPO or according to local guidelines-with soap (control group). Four skin swabs were taken in a standardized manner at different times, before and after surgical skin preparation, 1 in dermis, and finally after the skin was sutured. Before skin incision, 5 punch biopsies (3 mm in diameter and maximum 4 mm deep) were retrieved spaced 2 cm apart in the planned skin incision. On culturing, quantification of C acnes was made by serial dilutions.
Men had a 5-fold higher amount of C acnes on untreated skin. Treatment with BPO considerably lowered this count (P = .0001) both before and after skin disinfection compared to the control group. This positive effect of BPO persisted until skin closure, the point at which some recolonization of C acnes had occurred, but to a higher degree in the control group (P = .040).
Preoperative BPO treatment of the shoulder may be an effective method to decrease bacterial skin load of C acnes from skin incision until wound closure.


Microencapsulated Benzoyl Peroxide and Tretinoin for the Treatment of Acne Vulgaris: Results from a Phase 2 Multicenter, Double-Blind, Randomized, Vehicle-Controlled Study

Guy F Webster, Jeffrey Sugarman, Ofra Levy-Hacham, Ofer Toledano
PMID: 33397563   DOI:

Abstract

This phase 2, 12-week, multicenter, randomized, double-blind, active- and vehicle-controlled (VC), parallel-group trial assessed the efficacy and safety of silica encapsulated benzoyl peroxide BP (E-BP), two concentrations of silica encapsulated tretinoin (E-ATRA) and their combinations (TWIN high and low) vs VC in 726 males and females ≥9 years of age with moderate-to-severe inflammatory facial acne. The co-primary efficacy endpoints were Investigators Global Assessment (IGA) success rate ("clear" or "almost clear") and changes from baseline in inflammatory and non-inflammatory lesion counts. TWIN high and low were each significantly superior vs VC for IGA success at 12 weeks (39.7% and 27.4%, respectively, vs 12.3%,
< 0.001 and
< 0.01). TWIN high and low resulted in mean reductions in inflammatory lesions of -16.9 (64%) and -17.0 (60.8%) vs -11.5 (42%) for VC. Reductions in non-inflammatory lesions were -23.7 for TWIN low (54.9%) and -23.6 for TWIN high (53.3%) vs -13.7 (32.4%) for VC (all
< 0.001 vs VC). Results for TWIN were also numerically superior to E-BP and E-ATRA. All treatments were safe with comparable skin tolerability. The significant superiority of both combinations over VC and numerical superiority over E-BP and E-ATRA were achieved without an increase in adverse events or reduced skin tolerability.


Subclinical effects of adapalene-benzoyl peroxide: a prospective in vivo imaging study on acne micromorphology and transfollicular delivery

C S K Fuchs, V K Ortner, F S Hansen, P A Philipsen, M Haedersdal
PMID: 33508886   DOI: 10.1111/jdv.17140

Abstract

Adapalene-benzoyl peroxide (A-BPO) is a first-line topical treatment for acne vulgaris. In vivo reflectance confocal microscopy (RCM) and optical coherence tomography (OCT) detect micromorphological changes over time and visualize transfollicular delivery.
To visualize temporal, subclinical effects of A-BPO on acne micromorphology using RCM and OCT, and evaluate their impact on transfollicular delivery of microparticulate carrier systems.
Fifteen patients with mild to moderate acne received a 6-week course of A-BPO. Micromorphological changes were evaluated at time 0, 3 and 6 weeks with RCM (n = 1190 images) and OCT (n = 210 scans). Transfollicular delivery of microparticles was assessed at baseline and week 6.
In vivo imaging visualized steady normalization of skin micromorphology in response to A-BPO over 6 weeks, including decreased hyperkeratinization of follicular borders (RCM median decrease -71.2%, P < 0.05), reduced intrafollicular keratinous content (RCM median decrease -47.7%, P < 0.05) and increased epidermal thickness (OCT median increase of 25.25%, P < 0.05). Imaging visualized microparticles in the follicular unit. Despite a visible reduction in keratin and sebum, transfollicular microparticle delivery appeared unaffected.
Reflectance confocal microscopy and OCT detect A-BPO-induced changes in micromorphology and visualize transfollicular microparticle delivery. Keratolysis and sebolysis did not have a measurable effect on transfollicular delivery of microparticles.


Biofilm Removal by Reversible Shape Recovery of the Substrate

Sang Won Lee, Joseph Carnicelli, Dariya Getya, Ivan Gitsov, K Scott Phillips, Dacheng Ren
PMID: 33822590   DOI: 10.1021/acsami.0c20697

Abstract

Bacteria can colonize essentially any surface and form antibiotic resistant biofilms, which are multicellular structures embedded in an extracellular matrix secreted by the attached cells. To develop better biofilm control technologies, we recently demonstrated that mature biofilms can be effectively removed through on-demand shape recovery of a shape memory polymer (SMP) composed of
butyl acrylate (tBA). It was further demonstrated that such a dynamic substratum can sensitize the detached biofilm cells to antibiotics. However, this SMP can undergo shape change only once, limiting its application in long-term biofilm control. This motivated the present study, which aimed to prove the concept that biofilm can be effectively removed by repeated on-demand shape recovery. Reversible shape memory polymers (rSMPs) containing poly(ε-caprolactone) diisocyanatoethyl dimethacrylate (PCLDIMA) of varying molecular masses and butyl acrylate (BA) as a linker were synthesized by using benzoyl peroxide (BPO) as a thermal initiator. By comparison of several combinations of PCLDIMA of different molecular masses, a 2:1 weight ratio mixture of 2000 and 15000 g/mol PCLDIMA was the most promising because it had a shape transition (at 36.7 °C) close to body temperature. The synthesized rSMP demonstrated good reversible shape recovery and up to 94.3 ± 1.0% removal of 48 h
PAO1 biofilm cells after three consecutive shape recovery cycles. Additionally, the detached biofilm cells were found to be 5.0 ± 1.2 times more susceptible to 50 μg/mL tobramycin than the static control.


[Mechanism of Inhibitory Effects of Cherry Bark-containing Jumihaidokuto on Benzoyl Peroxide Induced Erythema in Hairless Mice]

Qun Zhang, Seiwa Michihara, Takehiro Sejima, Li-Kun Han, Ryuji Takahashi
PMID: 33268688   DOI: 10.1248/yakushi.20-00125

Abstract

Benzoyl peroxide (BPO) has been widely used to treat acne vulgaris. Skin flaking, erythema and skin irritation have been observed as side effects of BPO in the treatment of this disorder. In a clinical study, cherry bark-containing jumihaidokuto significantly reduced the erythema induced by BPO application. However, its mechanism of action has not been clarified. In the present study, an application of 10% BPO caused erythema and an increase in interleukin (IL)-1α in the skin of hairless mice, and these changes were significantly suppressed by cherry bark-containing jumihaidokuto at 600 mg/kg. In addition, using a three-dimensional cultured human epidermis model (LabCyte EPI-MODEL), cherry bark-containing jumihaidokuto extract at 250 or 500 μg/mL significantly suppressed IL-1α mRNA expression induced by the application of 0.2 mM BPO. Therefore, cherry bark-containing jumihaidokuto may have suppressed BPO-induced erythema by inhibiting the increase in the IL-1α level in the skin.


Cutibacterium acnes in shoulder surgery: a scoping review of strategies for prevention, diagnosis, and treatment

Andrew L Foster, Kenneth Cutbush, Yukiko Ezure, Michael A Schuetz, Ross Crawford, David L Paterson
PMID: 33373684   DOI: 10.1016/j.jse.2020.11.011

Abstract

Cutibacterium acnes is a commensal, gram-positive, facultatively anaerobic bacillus that resides in the dermis. Historically thought to be a contaminant when identified on cultured specimens, recent advances in diagnostic technology have now implicated it as the most common organism responsible for postoperative shoulder infections. Despite a recognition of the role of this organism and a significant research interest in recent years, there is clear lack of consensus guideline on strategies to prevent, diagnose, and treat postoperative shoulder infection.
The electronic databases PubMed, MEDLINE, CINAHL, Scopus, and Web of Science were searched in March 2020. All experimental and nonexperimental studies that investigate C acnes in shoulder surgery were included. Inclusion was limited to articles published after 2000 and written in English; reviews, gray literature, or abstracts were excluded. A total of 70 studies were included in this review. This scoping review was performed in accordance with the Extended Preferred Reporting Items of Systematic Reviews and Meta-Analyses Statement for Scoping Reviews (PRISMA-ScR).
Standard surgical prophylactic regimens such as intravenous antibiotics and topical chlorhexidine are ineffective at removing C acnes from the deep layer of the dermis, and there is a shift toward using topical benzoyl peroxide with significantly improved efficacy. An improved understanding of the bacteria has demonstrated that a prolonged culture time of up to 14 days is needed, especially in cases of established infection. Advances in diagnostics such as sonication and molecular-based testing are promising. Although usually thought to be susceptible to a broad range of antibiotics, resistance is emerging to clindamycin. An improved understanding of its ability to form a biofilm highlights the difficulty in treating an established infection.
The role of C acnes causing postoperative infection following shoulder surgery is being increasingly recognized. Strategies for prevention, diagnosis, and treatment have been outlined from both an antimicrobial and surgical perspective. A number of these strategies are emerging and require further research to demonstrate efficacy before implementation into clinical guidelines.


Broad spectrum in vitro microbicidal activity of benzoyl peroxide against microorganisms related to cutaneous diseases

Kazuaki Okamoto, Shoji Kanayama, Fumiaki Ikeda, Koki Fujikawa, Shiori Fujiwara, Naoki Nozawa, Sachi Mori, Tatsumi Matsumoto, Naoki Hayashi, Masataka Oda
PMID: 33369759   DOI: 10.1111/1346-8138.15739

Abstract

The in vitro microbicidal activity of benzoyl peroxide against Cutibacterium acnes, Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Malassezia furfur, Malassezia restricta, and Malassezia globosa was investigated. These strains were incubated for 1 h in the presence of 0.25, 0.5, 1, or 2 mmol/L benzoyl peroxide in phosphate buffered saline supplemented with 0.1% glycerol and 2% Tween 80. After exposure to benzoyl peroxide, counts of viable Gram-positive bacteria and fungi were markedly decreased, whereas counts of Gram-negative bacteria were unchanged. Transmission electron microscopy images showed a decrease in electron density and the destruction of C. acnes and M. restricta cell walls after exposure to 2 mmol/L benzoyl peroxide. In conclusion, this study showed that benzoyl peroxide has a potent and rapid microbicidal activity against Gram-positive bacteria and fungi that are associated with various cutaneous diseases. This suggests that the direct destruction of bacterial cell walls by benzoyl peroxide is an essential mechanism of its rapid and potent microbicidal activity against microorganisms.


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